Zoligratinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Selectivity

Zoligratinib is a highly selective, ATP-competitive, small molecule inhibitor that primarily targets FGFR1, FGFR2, and FGFR3 [1] [2]. Its mechanism can be broken down as follows:

- Target Inhibition: It binds to and inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking FGFR-mediated signal transduction pathways [3].

- Downstream Effects: This inhibition suppresses tumor cell proliferation and can lead to cell death in cancer cells that are dependent on FGFR signaling for growth and survival [3].

- Selectivity Profile: It demonstrates greater potency against FGFR1-3 compared to FGFR4, and its design aims to minimize off-target effects on other kinases like VEGFR, potentially avoiding side effects associated with broader kinase inhibition [4] [5].

The following diagram illustrates how this compound exerts its antitumor effects by blocking the FGFR signaling pathway:

This compound inhibits FGFR activation, blocking downstream signaling and tumor growth.

Quantitative Pharmacological Data

The selectivity and potency of this compound are quantified by its half-maximal inhibitory concentration (IC50) values for different FGFR targets.

| Target | IC50 (nM) |

|---|---|

| FGFR1 | 9.3 nM [4] [5] |

| FGFR2 | 7.6 nM [4] [5] |

| FGFR3 | 22 nM [4] [5] |

| FGFR4 | 290 nM [4] [5] |

Key Experimental Protocols

The characterization of this compound involved standard preclinical assays to evaluate its enzymatic inhibition and cellular anti-proliferative activity.

- Kinase Assay (Enzymatic Inhibition): The inhibitory activity against FGFR1 was evaluated using a radiometric filter assay measuring the incorporation of 33Pi. For other kinases like FGFR2, FGFR3, and KDR, activities were determined by homogeneous time-resolved fluorescence (HTRF) assays. Time-resolved fluorescence was measured with a microplate reader [4].

- Cell-Based Assay (Antiproliferative Activity): The compound was tested across a panel of 327 human tumor cell lines. Cells were incubated with varying concentrations of this compound for 4 days. Cell viability was then measured using a Cell Counting Kit-8 (CCK-8), and absorbance at 450 nm was read with a microplate reader. IC50 values were calculated based on the percentage of growth inhibition compared to untreated control cells [4].

- In Vivo Efficacy Studies: this compound was administered orally at a dose of 100 mg/kg/day to mice bearing xenograft tumors derived from human cancers with specific FGFR alterations (e.g., KG1, SNU-16). Tumor growth was monitored to assess the compound's antitumor activity in vivo [4].

Clinical Trial Evidence and Status

While early-phase trials showed some promise, recent phase II results have halted the drug's development for one of its key indications.

- Phase I Results (NCT01948297): A first-in-human study in patients with advanced solid tumors harboring FGFR1-3 alterations established 80 mg once daily as a tolerable dose. Hyperphosphatemia was the most common treatment-related adverse event. Among evaluable patients, partial responses were observed in several cancer types, including cholangiocarcinoma and breast cancer [1].

- Phase II FUZE Trial (NCT03834220): This basket trial evaluated this compound in patients with advanced, FGFR fusion-positive solid tumors. The trial was terminated early after an unplanned review showed lower-than-predicted efficacy. The objective response rate was 5% (3 of 58 evaluable patients achieved a partial response). The study concluded that the efficacy did not support further clinical development in this setting, despite manageable toxicity [2].

Challenges and Future Directions

The journey of this compound illustrates the challenges in targeting FGFR pathways. Despite a strong scientific rationale and promising early data, the phase II FUZE trial demonstrated that efficacy in a broad population of patients with FGFR fusions was limited [2]. This highlights the complexity of FGFR-driven tumorigenesis and the need for better patient stratification biomarkers. Research continues with other FGFR inhibitors, and insights from this compound's development will inform future drug discovery efforts in this class [6].

References

- 1. Debio 1347 - an overview [sciencedirect.com]

- 2. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive ... [pubmed.ncbi.nlm.nih.gov]

- 3. Debio-1347 (PD018312, BEMNJULZEQTDJY-UHFFFAOYSA-N) [probes-drugs.org]

- 4. This compound (Debio-1347) | FGFR inhibitor | Mechanism [selleckchem.com]

- 5. This compound (Debio 1347) - FGFR - MedchemExpress.com [medchemexpress.com]

- 6. Clinical advances and challenges in targeting FGF/FGFR ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Zoligratinib (CH5183284) - An FGFR Inhibitor for Precision Oncology

Introduction and Drug Overview

Zoligratinib (development codes: CH5183284, DEBIO-1347, FF-284) represents a selective, ATP-competitive small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. This orally bioavailable therapeutic agent has emerged as a promising targeted therapy for cancers harboring specific FGFR genetic alterations, particularly in cholangiocarcinoma and other solid tumors with FGFR pathway dependencies. The compound demonstrates a favorable selectivity profile with potent activity against FGFR1, FGFR2, and FGFR3 while showing significantly reduced potency against FGFR4 and other tyrosine kinases, positioning it as a valuable tool for precision oncology approaches targeting FGFR-driven malignancies [1] [2] [3].

The development of this compound addresses the critical clinical need for effective targeted therapies in molecularly defined cancer subsets. FGFR alterations, including fusions, amplifications, and mutations, occur in approximately 5-10% of various solid tumors, creating oncogenic dependencies that can be therapeutically exploited. Unlike multi-kinase inhibitors with off-target toxicities, this compound's design focuses on specific FGFR blockade while minimizing activity against unrelated kinases like VEGFR, potentially reducing class-specific adverse effects such as hypertension and proteinuria commonly associated with broader-spectrum inhibitors [3] [4] [5].

Mechanism of Action and Signaling Pathway

Molecular Mechanism of FGFR Inhibition

This compound functions as a selective ATP-competitive inhibitor that binds to the ATP-binding pocket of FGFR1-3, effectively blocking receptor autophosphorylation and subsequent downstream signaling cascade activation. The compound exhibits differential potency across the FGFR family, with highest affinity for FGFR2 (IC₅₀ 7.6 nM), followed by FGFR1 (IC₅₀ 9.3 nM) and FGFR3 (IC₅₀ 22 nM), while demonstrating significantly reduced activity against FGFR4 (IC₅₀ 290 nM) [1] [3]. This selectivity profile is strategically important as FGFR2 represents the most frequently altered family member in solid tumors, particularly in intrahepatic cholangiocarcinoma where FGFR2 fusions occur in 10-15% of cases [4] [5].

At the structural level, this compound's molecular design enables specific interactions with key residues in the FGFR kinase domain, including M535 in FGFR1. This interaction pattern differs from its engagement with structurally similar kinases like KDR (VEGFR2), where interaction with L889 is less favorable, explaining the compound's exceptional selectivity for FGFR family members over VEGFR and other kinases. This selective binding profile potentially translates to reduced off-target toxicities in clinical applications while maintaining potent suppression of oncogenic FGFR signaling [1].

FGFR Signaling Pathway and Inhibitor Action

The diagram below illustrates the FGFR signaling pathway and this compound's mechanism of action:

FGFR Signaling and Inhibitor Mechanism: this compound blocks ATP-binding, preventing pathway activation.

The FGFR signaling cascade initiates when FGF ligands bind to FGFR receptors, inducing receptor dimerization and trans-autophosphorylation of intracellular tyrosine residues. This activated receptor complex then recruits and phosphorylates downstream adaptor proteins including FRS2, PLCγ, and STATs, ultimately activating three major pro-survival pathways: RAS-MAPK (proliferation), PI3K-AKT (survival), and PLCγ-PKC (migration/invasion) [5]. In FGFR-altered cancers, genetic changes such as gene fusions, amplifications, or mutations lead to constitutive FGFR activation independent of ligand binding, creating oncogene addiction. This compound exerts its antitumor effects by competing with ATP binding in the kinase domain, thereby blocking this constitutive signaling and inducing growth arrest and apoptosis in dependent cancer cells [1] [3] [4].

Quantitative Activity Profile

Kinase Inhibition Profile

This compound demonstrates a distinct potency pattern across the FGFR kinase family, with nanomolar activity against FGFR1-3 and significantly lower affinity for FGFR4. The following table summarizes the comprehensive kinase inhibition profile of this compound:

Table 1: Quantitative Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type | Cellular Context | References |

|---|---|---|---|---|

| FGFR1 | 9.3 | Cell-free biochemical assay | DMS114 (FGFR1-amplified) | [1] [3] |

| FGFR2 | 7.6 | Cell-free biochemical assay | SNU-16 (FGFR2-amplified) | [1] [3] |

| FGFR3 | 22 | Cell-free biochemical assay | KMS11 (FGFR3-mutated) | [1] [3] |

| FGFR4 | 290 | Cell-free biochemical assay | HepG2 (FGFR4-dependent) | [1] [3] |

| VEGF-dependent proliferation | 780 | Cellular proliferation assay | HUVEC cells | [1] |

| FGF-dependent proliferation | 29 | Cellular proliferation assay | BaF3 transfected cells | [1] |

The differential potency across FGFR family members reflects structural variations in their ATP-binding pockets that this compound exploits for selectivity. Particularly noteworthy is the >10-fold selectivity for FGFR2 over FGFR4, which may contribute to a more favorable therapeutic window by sparing FGFR4-mediated physiological functions in normal tissues. The cellular activity further confirms this selectivity, with this compound inhibiting FGF-dependent proliferation at low nanomolar concentrations (29 nM) while requiring substantially higher concentrations (780 nM) to block VEGF-driven proliferation, demonstrating its specificity for FGFR signaling over VEGFR pathways [1] [3].

Cellular Antiproliferative Activity

This compound demonstrates selective antiproliferative effects in cancer cell lines harboring FGFR genetic alterations while showing minimal activity in cell lines without such alterations. The following table compiles key cellular efficacy data:

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) | Assay Details | References |

|---|---|---|---|---|---|

| SNU-16 | Gastric cancer | FGFR2 amplification | 17 | 4-day incubation, CCK8 assay | [1] [3] |

| KMS11 | Multiple myeloma | FGFR3 Y373C mutation, t(4;14) translocation | 8.24 | 72-hour incubation, Alamar Blue assay | [1] |

| HCT-116 | Colorectal cancer | None (FGFR-independent) | 5900 | 4-day incubation, CCK8 assay | [1] [3] |

| 327-cell line panel | Pan-cancer | Various FGFR alterations | Variable response | 4-day incubation, CCK8 assay | [3] |

The differential sensitivity between FGFR-altered models (SNU-16, KMS11) and FGFR-independent models (HCT-116) underscores the concept of oncogene addiction and validates this compound's mechanism-based activity. The high nanomolar IC₅₀ in HCT-116 cells (5.9 μM) demonstrates minimal off-target cytotoxicity at clinically achievable concentrations. In comprehensive profiling across 327 human tumor cell lines, this compound specifically inhibited proliferation in lines with FGFR alterations while sparing those without, confirming its dependency-targeted mechanism [1] [3].

Preclinical Efficacy and Pharmacological Characterization

In Vivo Antitumor Efficacy

This compound has demonstrated potent dose-dependent antitumor activity across multiple patient-derived xenograft (PDX) models representing various FGFR-altered cancers. The following table summarizes key in vivo efficacy findings:

Table 3: In Vivo Efficacy of this compound in FGFR-Altered Xenograft Models

| Xenograft Model | Cancer Type | FGFR Alteration | Dosing Regimen | Treatment Outcome | References |

|---|---|---|---|---|---|

| KG1 | Leukemia | FGFR1OP-FGFR1 fusion | 30-100 mg/kg/day, oral | Dose-dependent regression (TGI=106-147%) | [1] [3] |

| SNU-16 | Gastric cancer | FGFR2 amplification | 100 mg/kg/day, oral | Significant tumor growth inhibition | [1] [3] |

| MFE-280 | Endometrial cancer | FGFR2 S252W mutation | 100 mg/kg/day, oral | Significant tumor growth inhibition | [1] [3] |

| UM-UC-14 | Bladder cancer | FGFR3 S249C mutation | 100 mg/kg/day, oral | Significant tumor growth inhibition | [1] [3] |

| RT112/84 | Bladder cancer | FGFR3-TACC3 fusion | 100 mg/kg/day, oral | Significant tumor growth inhibition | [1] [3] |

The consistent antitumor efficacy across diverse FGFR alteration types (fusions, amplifications, and mutations) and cancer lineages demonstrates the broad applicability of this compound for FGFR-driven malignancies. Notably, treatment with 100 mg/kg/day resulted in tumor regression (TGI=147%) in the KG1 leukemia model without apparent body weight loss, indicating a favorable therapeutic window. The oral bioavailability of this compound facilitates continuous target coverage, which is particularly important for targeting oncogene-addicted cancers where sustained pathway suppression is required for maximal therapeutic effect [1] [3].

Activity Against Resistance Mutations

A distinctive feature of this compound is its ability to inhibit certain FGFR2 gatekeeper mutations that confer resistance to other FGFR inhibitors. Specifically, the FGFR2 V564F gatekeeper mutation, which causes resistance to multiple FGFR inhibitors, remains sensitive to this compound inhibition in biochemical and cellular assays [3]. This property positions this compound as a potential therapeutic option for certain cases of acquired resistance to first-generation FGFR inhibitors and highlights the importance of structural differences in inhibitor binding interactions within the ATP pocket compared to other FGFR-targeted agents.

The differential activity against resistance mutations becomes particularly relevant in the context of treatment sequencing strategies for FGFR-driven cancers. With the emergence of irreversible covalent FGFR inhibitors like futibatinib that target the conserved P-loop cysteine (C492), the resistance landscape continues to evolve. Research shows that this compound maintains activity against some mutations that emerge following covalent inhibitor treatment, suggesting potential utility in specific resistance contexts [4].

Clinical Development and Trial Status

Clinical Trial Landscape

This compound has progressed through several clinical trials evaluating its safety and efficacy in molecularly selected cancer populations. The following table summarizes the key clinical trials:

Table 4: Clinical Development of this compound

| Clinical Trial Identifier | Phase | Patient Population | Intervention | Status | Key Findings/Objectives | References |

|---|---|---|---|---|---|---|

| NCT01948297 | Phase 1 | Advanced solid tumours with FGFR alterations | This compound monotherapy | Terminated (Results published 2019) | Establish safety, MTD, and preliminary efficacy | [2] |

| NCT03344536 | Phase 1/2 | FGFR-amplified, ER+ metastatic breast cancer | This compound + Fulvestrant | Unknown | Evaluate combination therapy | [2] |

| NCT03834220 | Phase 2 | Solid Tumors | This compound monotherapy | Terminated | Biomarker-driven efficacy | [3] |

The Phase 1 NCT01948297 trial established the safety profile and recommended Phase 2 dose for this compound in patients with advanced solid tumors harboring FGFR alterations. While comprehensive results from this trial have not been fully detailed in the available literature, the progression to extension phases and subsequent clinical trials indicates acceptable tolerability and preliminary signals of efficacy [2]. The Phase 1/2 NCT03344536 trial explores this compound in combination with fulvestrant for hormone receptor-positive, FGFR-amplified metastatic breast cancer, representing a rational combination approach targeting concurrent dependency pathways [2].

Resistance Mechanisms and Limitations

Despite promising initial responses, acquired resistance typically emerges within one year of FGFR inhibitor therapy, limiting long-term clinical benefit. The resistance landscape for FGFR inhibitors like this compound is characterized primarily by secondary mutations in the FGFR2 kinase domain that impair drug binding. Analysis of circulating tumor DNA from patients with acquired resistance revealed that approximately 60% of patients (49/82) developed one or more secondary FGFR2 kinase domain mutations, with N550 molecular brake mutations (63% of mutations) and V565 gatekeeper mutations (47% of mutations) being most prevalent [4].

The diagram below illustrates common resistance mechanisms to FGFR inhibitors:

FGFR Inhibitor Resistance: Secondary mutations and bypass signaling limit long-term efficacy.

The emergence of these on-target resistance mutations creates a therapeutic challenge that has spurred the development of next-generation FGFR inhibitors with alternative binding modes. Interestingly, mutations affecting the FGFR2 C492 cysteine residue targeted by covalent irreversible inhibitors like futibatinib are relatively rare (occurring in only 1 of 42 futibatinib-treated patients), potentially due to impaired kinase function when this residue is altered [4]. This observation suggests that covalent FGFR inhibitors might represent a promising approach to overcome certain resistance mechanisms that emerge under selective pressure from this compound and other reversible inhibitors.

Experimental Protocols and Methodologies

Kinase Assay Protocols

Protein Kinase Assay for FGFR1 Inhibition The inhibitory activity of this compound against FGFR1 is quantitatively evaluated using a radiometric filter-binding assay that measures the incorporation of ³³Pi into substrates. The protocol involves incubating purified FGFR1 kinase domain with ATP (including [γ-³³P]ATP) and appropriate substrate peptides in the presence of varying this compound concentrations. Reactions are terminated by adding trichloroacetic acid, and the precipitated radioactive phosphoproteins are captured on filter membranes. Radioactivity is quantified using a microplate scintillation counter, and IC₅₀ values are calculated from dose-response curves [3].

For broader kinase selectivity profiling, homogeneous time-resolved fluorescence (HTRF) assays are employed for kinases including LCK, EGFR, KIT, MET, SRC, BRK, FGFR2, Flt3, LTK, INSR, YES, ABL, EPHA2, ZAP70, Fyn, IGF1R, KDR, and PDGFR. These assays utilize LANCE Eu-W1024 labeled anti-phosphotyrosine PT66 antibody for detection, with time-resolved fluorescence measured using an EnVision HTS microplate reader. Additional kinases (Aurora A, Akt1/PKBα, PKA, Cdk1/cyclin B, Cdk2/cyclin A, PKCα, PKCβ1, and PKCβ2) are evaluated using the IMAP FP Screening Express Progressive Binding System based on fluorescence polarization [3].

Cellular Antiproliferative Assays

Cell Viability and Proliferation Assessment The antiproliferative activity of this compound is determined using Cell Counting Kit-8 (CCK-8) assays across panels of human tumor cell lines. The standardized protocol involves:

- Seeding cells in 96-well plates at optimized densities

- Adding this compound across a concentration range (0.076 to 10,000 nM)

- Incubating for 4 days at 37°C in a humidified CO₂ incubator

- Adding CCK-8 solution and incubating for additional hours

- Measuring absorbance at 450 nm using a microplate reader

- Calculating antiproliferative activity as (1 − T/C) × 100%, where T and C represent absorbance of treated and untreated control cells, respectively

- Determining IC₅₀ values using non-linear regression in software such as Microsoft Excel or GraphPad Prism [3]

For functional signaling assessment, Western blot analysis is performed to measure phosphorylation of key downstream effectors including pERK, pAKT, and DUSP6, as well as direct FGFR autophosphorylation (pY-FGFR). These analyses validate target engagement and pathway modulation in cellular models following this compound treatment [3].

In Vivo Efficacy Studies

Xenograft Model Development and Dosing The in vivo efficacy of this compound is evaluated in mouse xenograft models established from FGFR-altered cancer cell lines or patient-derived materials:

- Immunodeficient mice (typically nude or NSG strains) are subcutaneously implanted with cancer cells or tumor fragments

- When tumors reach approximately 100-200 mm³, mice are randomized into treatment groups

- This compound is administered orally at predetermined doses (typically 30-100 mg/kg/day) via gavage

- Control groups receive vehicle alone

- Tumor dimensions and body weights are measured 2-3 times weekly

- Tumor volumes are calculated using the formula: (length × width²)/2

- Tumor Growth Inhibition (TGI) is calculated as: [1 − (Tumor volumetreated/Tumor volumecontrol)] × 100%

- Statistical analyses compare treatment groups to controls using appropriate tests (e.g., t-tests, ANOVA) [1] [3]

The experimental workflow for comprehensive drug evaluation is illustrated below:

Drug Evaluation Workflow: Progressive testing from biochemical to in vivo models.

Conclusion and Future Perspectives

This compound represents a valuable therapeutic asset in the growing arsenal of molecularly targeted agents for FGFR-driven cancers. Its well-characterized selectivity profile, demonstrated preclinical efficacy across multiple FGFR alteration types, and potential activity against certain resistance mutations position it as a rational treatment option for appropriately selected patients. However, as with other targeted therapies in oncogene-addicted cancers, the challenge of acquired resistance remains a significant barrier to durable responses.

Future development directions for this compound and next-generation FGFR inhibitors include:

- Rational combination strategies with other pathway-targeted agents or immunotherapies to delay or prevent resistance

- Biomarker-driven patient selection beyond simple FGFR alteration detection to include predictive factors for specific inhibitor classes

- Sequencing strategies that leverage the distinct resistance profiles of reversible versus irreversible FGFR inhibitors

- Structural optimization to develop compounds that maintain activity against common resistance mutations while preserving favorable safety profiles

References

- 1. This compound (Debio 1347) | FGFR Inhibitor [medchemexpress.com]

- 2. This compound | Ligand page [guidetopharmacology.org]

- 3. This compound (Debio-1347) | FGFR inhibitor | Mechanism [selleckchem.com]

- 4. Landscape of Clinical Resistance Mechanisms to FGFR ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical advances and challenges in targeting FGF/FGFR ... [molecular-cancer.biomedcentral.com]

Zoligratinib FGFR1 FGFR2 FGFR3 IC50 values

Core Inhibitory Profile of Zoligratinib

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different FGFR isoforms, which measure its potency in enzymatic assays [1].

| FGFR Isoform | IC50 (nM) |

|---|---|

| FGFR1 | 9.3 nM |

| FGFR2 | 7.6 nM |

| FGFR3 | 22 nM |

| FGFR4 | 290 nM |

This data shows this compound has high selectivity for FGFR1, FGFR2, and FGFR3 over FGFR4 [1] [2]. The search results also confirm that this profile classifies this compound as a pan-FGFR inhibitor, though with significantly reduced activity against FGFR4 [2].

Key Experimental Methodologies

The IC50 values and cellular activity data are typically generated through standardized experimental protocols. Here are the details of key methodologies cited in the context of this compound (also referred to as CH5183284 or Debio 1347 in research literature).

- Kinase Assay (Enzyme Inhibition): The inhibitory activity against FGFR1 was evaluated using a radiometric filter assay that measures the incorporation of 33Pi. For a broader panel of kinases, including other FGFRs, phosphorylation activities were often determined by homogeneous time-resolved fluorescence (HTRF) assays or fluorescence polarization (FP) assays. In these experiments, the enzymatic activity is measured with varying concentrations of this compound to generate dose-response curves and calculate the IC50 values [1].

- Cell-Based Antiproliferative Research: The effect of this compound on cancer cell proliferation is measured using cell viability assays. Cell lines with specific FGFR alterations (e.g., DMS114 with FGFR1 amplification, SNU-16 with FGFR2 amplification, KMS11) are treated with a range of this compound concentrations (e.g., 0.076 to 10,000 nM) for a set period (e.g., 4 days). Cell viability is then assessed using reagents like Cell Counting Kit-8 (CCK-8), and absorbance is measured to calculate the percentage of growth inhibition and the IC50 value [1].

- Mechanism of Action in Cells: To confirm that the antiproliferative effect is due to on-target FGFR inhibition, immunoblotting analyses are performed. In the mentioned cell lines, treatment with this compound (at concentrations of 100 to 300 nM) was shown to prevent the autophosphorylation of FGFR1, FGFR2, and FGFR3, which is a key step in the activation of their signaling pathways [1].

FGFR Signaling and Inhibitor Mechanism

The following diagram illustrates the basic FGFR signaling pathway and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like this compound.

This simplified pathway shows how FGFR activation leads to downstream signaling. TKIs like this compound bind to the kinase domain of the receptor, competing with ATP and preventing the signal transduction that drives cancer cell proliferation and survival [3] [4].

Research Context for FGFR Inhibitors

- Relevance of FGFR Alterations: Genomic alterations in FGFRs, including gene amplifications, activating mutations, and gene fusions, are oncogenic drivers across a wide range of cancers. For example, FGFR1 amplifications are found in breast and squamous-cell lung cancer, and FGFR2 fusions and mutations are common in intrahepatic cholangiocarcinoma and endometrial cancer, respectively [3].

- Focus of Current Research: A significant challenge in the field is the functional characterization of the many low-frequency FGFR mutations, often classified as Variants of Unknown Significance (VUS). Recent studies focus on identifying which of these VUS, particularly those outside the well-known kinase domain, are true activating drivers and remain targetable by existing FGFR inhibitors like this compound [4].

References

Zoligratinib in vitro research studies

In Vitro Profile of Zoligratinib

The table below summarizes key quantitative data from in vitro studies.

| Parameter | Value | Experimental Context |

|---|---|---|

| IC50 (FGFR1) | 9.3 nM | Cell-free assay [1] |

| IC50 (FGFR2) | 7.6 nM | Cell-free assay [1] |

| IC50 (FGFR3) | 22 nM | Cell-free assay [1] |

| IC50 (FGFR4) | 290 nM | Cell-free assay [1] |

| Cellular Activity (pERK IC50) | ~100-300 nM | Inhibition of FGFR autophosphorylation in DMS114 (FGFR1), SNU-16 (FGFR2), KMS11 (FGFR3) lines [1] |

| Antiproliferative Activity (IC50) | Varied across 327-cell line panel | 4-day incubation; selective activity in lines with FGFR alterations [1] |

| Activity vs. Gatekeeper Mutant | Retains activity | Against FGFR2 V564F mutation [1] |

Experimental Protocols for In Vitro Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies cited in the literature.

Kinase Assay (Biochemical)

- Purpose: To measure the direct inhibitory effect of this compound on the kinase activity of purified FGFR proteins.

- Method Details:

- FGFR1 Inhibition: A radiometric filter assay is used. The incorporation of ( ^{33}Pi ) into a substrate is measured with a microplate scintillation counter to determine remaining kinase activity [1].

- Other Kinases (Selectivity Profiling): The phosphorylation activities of other kinases (e.g., LCK, EGFR, KIT) on substrate peptides are determined by a homogeneous time-resolved fluorescence (HTRF) assay using a LANCE Eu-W1024 labeled anti-phosphotyrosine antibody. Time-resolved fluorescence is measured with an EnVision HTS microplate reader [1].

Cell-Based Antiproliferative Assay

- Purpose: To determine the effect of this compound on the viability of cancer cell lines.

- Method Details:

- Cell Lines: A broad panel of 327 human tumor cell lines, including models with FGFR genetic alterations (e.g., amplifications, mutations, fusions) [1].

- Procedure: Cells are seeded in 96-well plates and exposed to a concentration range of this compound (0.076 to 10,000 nM) for 4 days.

- Viability Measurement: After incubation, a Cell Counting Kit-8 (CCK-8) solution is added. After further incubation, the absorbance at 450 nm is measured with a microplate reader.

- Data Analysis: Antiproliferative activity is calculated as ((1 − T/C) \times 100 (%)), where T and C represent the absorbance of drug-treated and untreated control cells, respectively. The IC50 values are calculated from the dose-response curve [1].

Signaling Pathway and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the core concepts of this compound's mechanism and its in vitro testing.

This compound mechanism of action diagram.

In vitro cell assay workflow.

Research Context and Notes

- Clinical Status: According to the provided data, this compound has been evaluated in clinical trials (Phase 1 and Phase 2), but development appears to have been terminated [1]. Much of the available research focuses on earlier-generation FGFR inhibitors.

- Overcoming Resistance: A key preclinical finding is that this compound can inhibit the FGFR2 V564F gatekeeper mutation, which is a common mechanism of resistance to other FGFR inhibitors [2] [1]. This highlights its potential as a tool for studying resistance.

References

Available Structural Information on Zoligratinib

While the specific hydrogen bond profile is not published, recent studies confirm key structural aspects of Zoligratinib and its binding to the FGFR2 target.

| Aspect | Description |

|---|---|

| Therapeutic Target | Fibroblast Growth Factor Receptor 2 (FGFR2) [1]. |

| Clinical Relevance | A known FGFR2 inhibitor used as a reference control in drug discovery studies [1] [2]. |

| Structural Data | Co-crystallized structure of FGFR2 is available (PDB ID: 6LVK), which can be used for interaction analysis [1]. |

| Binding Confirmation | Interacts with residues in the FGFR2 binding pocket; binding pose is consistent with other active inhibitors [1]. |

Experimental Protocol for Hydrogen Bond Analysis

The following workflow outlines the standard methodology used by researchers to determine hydrogen bonding in protein-ligand complexes, which you can apply to this compound.

Experimental workflow for H-bond analysis

Obtain the 3D Structural Complex

- Data Source: Download the atomic coordinates of the FGFR2 protein in complex with a ligand from the Protein Data Bank (PDB). The structure 6LVK is a suitable wild-type FGFR2 crystal structure [1].

- Software: Use molecular visualization software like PyMOL [1] or Chimera [2].

Prepare the Structures

- Protein Preparation: Remove water molecules and any non-essential co-factors. Add hydrogen atoms to the protein structure, which are often not resolved in crystal structures [2].

- Ligand Preparation: Isolate the this compound molecule from the complex. Ensure its bond orders and protonation states are correct for physiological pH.

Identify the Binding Site

- Visually inspect the protein-ligand complex to locate the binding pocket where this compound is situated [1].

Perform Hydrogen Bond Analysis

- Tools: Use specialized software to detect hydrogen bonds:

- Parameters: Standard geometric criteria are used [3]:

- Distance: The distance between the donor (D) and acceptor (A) atoms (D-A) is typically less than 3.3 Å.

- Angle: The angle formed by the hydrogen donor, hydrogen atom, and acceptor (D-H-A) should be greater than 120°.

Classify and Count

- Acceptors: Count all oxygen and nitrogen atoms in this compound that receive a hydrogen bond from a protein donor.

- Donors: Count all N-H and O-H groups in this compound that donate a hydrogen bond to a protein acceptor.

Tools for Visualization and Advanced Analysis

For a deeper graph theory-based analysis of the entire hydrogen bond network, you can use the following tools:

| Tool | Function | Input | Output |

|---|---|---|---|

| HBNG [3] [4] | Generates 2D directed graphs of H-bond networks. | H-bond list from HBPLUS, HBAT, or STRIDE. | DOT language script for Graphviz. |

| Graphviz [3] [5] | Open-source software for visualizing graphs described in DOT language. | DOT script file. | 2D diagram (PNG, SVG, etc.). |

The DOT script below provides a template for visualizing a hydrogen bond network, which can be adapted using data from HBNG.

Template for a protein-ligand H-bond network

How to Proceed Without Published Data

Since the exact numbers are not publicly available, you have two practical options:

- Conduct the Analysis Yourself: Follow the experimental protocol above using the PDB structure 6LVK and the listed software tools. This will give you the primary data you are looking for.

- Consult Specialized Databases: Access commercial or specialized structural bioinformatics databases that may contain pre-computed interaction profiles for known drugs.

References

- 1. Structure-based drug-development study against fibroblast ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting FGFR2 with natural products [sciencedirect.com]

- 3. HBNG: Graph theory based visualization of hydrogen bond ... [pmc.ncbi.nlm.nih.gov]

- 4. HBNG: Graph theory-based visualization of hydrogen bond ... [bioinformation.net]

- 5. DOT Language [graphviz.org]

Zoligratinib IUPHAR BPS ligand guide

Quantitative Pharmacological Data

The selectivity and potency of Zoligratinib are quantified by its half-maximal inhibitory concentration (IC₅₀) against different FGFR isoforms, as shown in the table below.

| Target | IC₅₀ Value | Experimental Context |

|---|---|---|

| FGFR1 | 9.2 - 9.3 nM | Cell-free assay [1] [2] |

| FGFR2 | 7.6 nM | Cell-free assay [1] [2] |

| FGFR3 | 22 nM | Cell-free assay [1] [2] |

| FGFR4 | 290 nM | Cell-free assay [1] [2] |

| PDGFRβ | 560 nM | Cell-free assay [1] |

Experimental Protocols & Key Findings

The activity of this compound has been characterized through specific biochemical and cell-based assays.

- Kinase Assay (Biochemical Activity): The inhibitory activity against FGFR1 was evaluated using a radiometric filter assay that measures the incorporation of ³³Pi. For a panel of other kinases (including LCK, EGFR, KIT, etc.), activity was determined by a homogeneous time-resolved fluorescence (HTRF) assay using an anti-phosphotyrosine antibody. Fluorescence was measured with a microplate reader [2].

- Cell Research (Cellular Activity): Antiproliferative activity was tested across 327 human tumor cell lines. Cells were treated with varying concentrations of this compound for 4 days. Cell viability was then measured using a Cell Counting Kit-8, and absorbance was read at 450 nm. IC₅₀ values were calculated from the dose-response curves [2]. The compound showed selective antiproliferation in cancer cell lines with FGFR genetic alterations (amplifications or mutations) and was also effective against a specific gatekeeper mutation (FGFR2 V564F) that causes resistance to other FGFR inhibitors [2].

Signaling Pathway and Drug Discovery Workflow

The following diagrams illustrate the role of FGFR in cancer signaling and the research process behind this compound.

Diagram 1: this compound inhibits FGFR signaling to block cancer cell proliferation.

Diagram 2: The structure-based drug discovery workflow for this compound.

Conclusion

This compound represents a next-generation FGFR inhibitor with a distinct profile. Its high selectivity for FGFR1-3 over FGFR4, its ability to overcome the V564F gatekeeper mutation, and its oral availability make it a notable candidate in the targeted therapy landscape for cancers driven by FGFR alterations [3] [2]. Its ongoing clinical development will be key to determining its ultimate therapeutic utility.

References

Zoligratinib Bioactivity & Physicochemical Profile

Zoligratinib (also known as DEBIO-1347 and CH5183284) is an investigational, orally available, small-molecule inhibitor that selectively targets Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2]. Its core mechanism of action is as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the FGFR tyrosine kinase domain, thereby blocking receptor activation and subsequent downstream signaling [1] [2].

The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| Molecular Weight | 356.14 g/mol [1] [2] |

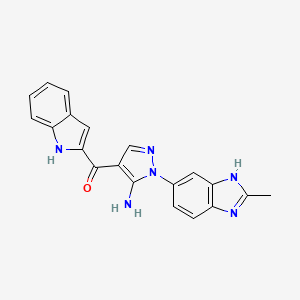

| SMILES | Cc1nc2c([nH]1)cc(cc2)n1ncc(c1N)C(=O)c1cc2c([nH]1)cccc2 [1] [2] |

| XLogP | 3.44 [1] [2] |

| Hydrogen Bond Donors | 3 [1] [2] |

| Hydrogen Bond Acceptors | 4 [1] [2] |

| Topological Polar Surface Area | 104.86 Ų [1] [2] |

| Lipinski's Rule of Five | Zero rules broken [1] [2] |

| Mechanism of Action | ATP-competitive, selective FGFR1/2/3 inhibitor [1] [2] |

FGFR Signaling Pathway & Inhibitor Mechanism

To understand the context of this compound's bioactivity, the following diagram illustrates the FGFR signaling pathway it inhibits. Dysregulation of this pathway, through mutations, fusions, or amplifications, is a key driver in various cancers [3] [4] [5].

FGFR signaling pathway and this compound inhibition. Upon FGF ligand binding, FGFR dimerizes and autophosphorylates, activating multiple downstream pathways including MAPK, PI3K/AKT, and STAT, which promote oncogenic processes. This compound acts as an ATP-competitive inhibitor to block this signaling cascade.

Clinical Development & Potential Applications

This compound has been evaluated in early-phase clinical trials for advanced solid tumors with FGFR alterations.

- Clinical Trial Status: A Phase I trial (NCT01948297) in patients with advanced solid tumors harboring FGFR alterations has been completed, and results were published in 2019 [1] [2]. Furthermore, a Phase I/II trial (NCT03344536) investigated this compound in combination with fulvestrant for patients with FGFR-amplified, estrogen receptor-positive (ER+) metastatic breast cancer [1].

- Therapeutic Context: The development of this compound exists within a growing class of FGFR-targeted therapies. Other approved FGFR inhibitors include Erdafitinib, Futibatinib, and Pemigatinib, which are used for specific FGFR-altered urothelial carcinoma and cholangiocarcinoma [3] [4]. A key differentiator among these drugs is their specificity; some are pan-FGFR inhibitors, while others, like this compound, are more selective for specific FGFR isoforms (FGFR1/2/3), which may influence their efficacy and toxicity profiles [6].

- Research Utility: In a recent 2024 structure-based drug development study, this compound was used as a control inhibitor to benchmark the performance of a newly identified FGFR2 inhibitor candidate (PubChem CID:507883), which demonstrated higher potential inhibitory activity in computational models [7].

Research Context and Data Gaps

For a researcher, it is critical to note the following context and limitations based on the current search results:

- Focus on Novel Variants: Recent research (2025) highlights that while FGFRs are major oncogenes, the functional impact of most point mutations outside the well-characterized kinase domain are still classified as Variants of Unknown Significance (VUS). Studies are actively working to characterize these, as they may represent a pool of new, targetable alterations [3].

- Limited Public Experimental Data: The search results confirm this compound's mechanism and clinical progress but do not provide granular, quantitative data from preclinical assays (e.g., exact IC50 values in specific cell lines, detailed kinome selectivity profiles, or comprehensive in vivo efficacy data). This information is typically found in primary research publications.

- Computational Benchmarking: The 2024 study suggests that this compound is a recognized and potent enough FGFR2 inhibitor to be used as a benchmark in computational drug discovery, which speaks to its established position in the field [7].

References

- 1. This compound | Ligand page [guidetopharmacology.org]

- 2. This compound | Ligand page [guidetopharmacology.org]

- 3. Functional Characterization of Variants of Unknown ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical advances and challenges in targeting FGF/FGFR ... [pmc.ncbi.nlm.nih.gov]

- 5. FGFR signalling and endocrine resistance in breast cancer [pmc.ncbi.nlm.nih.gov]

- 6. The Development of FGFR Inhibitors [targetedonc.com]

- 7. Structure-based drug-development study against fibroblast ... [nature.com]

Zoligratinib pharmacological class synthetic organic

Mechanism of Action and Target Profile

Zoligratinib is a selective ATP-competitive inhibitor that primarily targets FGFR1, FGFR2, and FGFR3 [1]. It works by binding to the kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways (such as MAPK and AKT) that promote cell proliferation, survival, and differentiation [2]. This mechanism is particularly effective in cancer cells harboring genetic alterations in FGFR genes [2].

The following diagram illustrates the core mechanism of action of this compound and the signaling pathway it inhibits.

This compound inhibits FGFR activation and downstream signaling.

Its potency against different FGFR isoforms is quantified in the table below. A notable feature of this compound is its reported activity against the FGFR2 V564F gatekeeper mutation, which is a common mechanism of resistance to some other FGFR inhibitors [2].

| Target | IC₅₀ (nM) | Note |

|---|---|---|

| FGFR1 | 9.3 | Primary target [3] [2] |

| FGFR2 | 7.6 | Primary target; also inhibits V564F mutant [3] [2] |

| FGFR3 | 22 | Primary target [3] [2] |

| FGFR4 | 290 | Much weaker activity [3] [2] |

Preclinical Experimental Data

Preclinical studies provide evidence for the antitumor potential of this compound.

In Vitro Antiproliferative Activity

This compound demonstrated selective antiproliferative effects in human cancer cell lines with specific FGFR alterations [2]. The table below summarizes its activity in various cell models.

| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ / Effect |

|---|---|---|---|

| SNU-16 | Gastric | FGFR2 amplification | IC₅₀ = 17 nM [3] |

| DMS114 | Lung | FGFR1 amplification | Prevented autophosphorylation at 100-300 nM [2] |

| KMS11 | Multiple Myeloma | FGFR3 Y373C mutation | Prevented autophosphorylation at 100-300 nM [2] |

A common protocol for assessing antiproliferative activity involved incubating cell lines with the compound for 4 days, followed by measuring cell viability with assays like Cell Counting Kit-8 (CCK-8) and calculating IC₅₀ values [3] [2].

In Vivo Efficacy

In xenograft mouse models, oral administration of this compound showed significant, dose-dependent antitumor activity without apparent body weight loss [3] [2]. Efficacy was observed in models with various FGFR genetic alterations [2]:

- KG1 (leukemia, FGFR1OP-FGFR1 fusion)

- SNU-16 (gastric cancer, FGFR2 amplification)

- MFE-280 (endometrial cancer, FGFR2 S252W mutation)

- RT112/84 and UM-UC-14 (bladder cancer, FGFR3 alterations)

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here are summaries of key methodologies from the literature.

1. Kinase Assay to Determine IC₅₀

- Objective: Measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified FGFR kinases.

- Method Summary: The inhibitory activity against FGFR1 can be evaluated using a radiometric filter assay by measuring the incorporation of ³³Pi. For other kinases, a homogeneous time-resolved fluorescence (HTRF) assay with a labeled anti-phosphotyrosine antibody is used. Reactions are typically measured using a microplate scintillation counter or a microplate reader [2] [4].

- Key Output: Dose-response curves and IC₅₀ values.

2. Cell-Based Antiproliferative Assay

- Objective: Evaluate the compound's ability to inhibit the growth of cancer cell lines.

- Method Summary:

- Seed various human tumor cell lines in 96-well plates.

- Add a concentration gradient of this compound (e.g., 0.076 to 10,000 nM).

- Incubate for 4 days at 37°C.

- Add a cell viability reagent like CCK-8.

- Measure absorbance at 450 nm after further incubation.

- Calculate antiproliferative activity as (1 − T/C) × 100%, where T and C are the absorbance of treated and control cells, respectively. Calculate IC₅₀ values using appropriate software [2] [4].

3. Western Blot Analysis of Target Engagement

- Objective: Confirm the inhibition of FGFR autophosphorylation and downstream signaling pathways in cells.

- Method Summary:

- Treat cells (e.g., DMS114, SNU-16) with this compound at relevant concentrations (e.g., 100-300 nM).

- Lyse cells and extract proteins.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with specific antibodies against phospho-FGFR, phospho-ERK, total ERK, and other pathway markers [2].

- Visualize using a detection system to confirm reduced phosphorylation.

Current Status in Drug Development

It is important to note that the development status of this compound appears to be limited. While it showed promise in preclinical studies, its clinical development may not have advanced significantly. Key clinical trials listed for this compound (e.g., NCT03834220 for solid tumors and NCT01948297 for solid tumours) are recorded as "Terminated" [5] [2]. This suggests that while it remains a valuable tool compound for research, its future as an approved drug is uncertain. Recent research from 2024 even uses this compound as a control inhibitor in computational studies to identify novel, potentially more effective FGFR2 inhibitors [6].

References

- 1. | Ligand page | IUPHAR/BPS Guide to this compound PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound (Debio-1347) | FGFR inhibitor | Mechanism [selleckchem.com]

- 3. This compound (Debio 1347) | FGFR Inhibitor [medchemexpress.com]

- 4. | FGFR | TargetMol this compound [targetmol.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Structure-based drug-development study against fibroblast ... [pmc.ncbi.nlm.nih.gov]

Zoligratinib cell viability assay protocol

Zoligratinib (Debio-1347) Profile

This compound is a selective and orally available ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs) [1] [2] [3]. It primarily targets FGFR1, FGFR2, and FGFR3, which makes it a candidate for investigating treatments in cancers with alterations in these genes [2] [4].

The table below summarizes its half-maximal inhibitory concentration (IC50) values, which measure its potency against each target in cell-free assays [2].

| Target | IC50 (nM) |

|---|---|

| FGFR1 | 9.3 nM |

| FGFR2 | 7.6 nM |

| FGFR3 | 22 nM |

| FGFR4 | 290 nM |

Antiproliferative Activity in Cell-Based Assays

This compound demonstrates selective antiproliferative activity in cancer cell lines with specific FGFR alterations. The table below lists example data from different cell lines [2].

| Cell Line | Cancer Type | FGFR Alteration | IC50 / Activity |

|---|---|---|---|

| SNU-16 | Gastric | FGFR2 amplification | IC50 = 17 nM |

| DMS114 | Lung | FGFR1 amplification | Prevents autophosphorylation at 100-300 nM |

| KMS11 | Multiple Myeloma | FGFR3 Y373C mutation | Prevents autophosphorylation at 100-300 nM |

| HCT-116 | Colorectal | Not specified (FGFR-independent) | IC50 = 5,900 nM |

A key finding is that this compound can inhibit FGFR2 with the V564F gatekeeper mutation, a common alteration that causes resistance to other FGFR inhibitors [2].

Core Cell Viability Assay Protocol

The following methodology is reconstructed from research snippets describing the use of this compound in cell-based assays [2].

Key Reagent: this compound (e.g., HY-19957 from MedChemExpress) [4].

Stock Solution: Prepare in DMSO at a concentration of 10-71 mg/mL. Aliquot and store at -20°C or below [2] [4].

Working Concentrations: A typical 9-point dose-response curve ranging from 0.076 nM to 10,000 nM [2].

Cell Lines: Use FGFR-altered lines (e.g., SNU-16 for FGFR2 amplification, KMS11 for FGFR3 mutation) and an FGFR-independent line (e.g., HCT-116) as a negative control [2].

Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight [1] [2].

Drug Exposure: Add the prepared serial dilutions of this compound to the culture medium. Include a negative control (medium with vehicle, e.g., DMSO) and a blank control (medium without cells) [2].

Incubation: Incubate the treated cells for a defined period, typically 3 to 4 days [1] [2].

Viability Readout: After the incubation period, measure cell viability.

- CCK-8 Assay: Add Cell Counting Kit-8 solution to each well. After further incubation (several hours), measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye produced is proportional to the number of viable cells [2].

- Alternative: Other metabolic viability assays like MTT can also be used [1].

Data Analysis: Calculate the percentage of cell viability for each dose compared to the vehicle control. Use software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value, which is the drug concentration that inhibits cell proliferation by 50% [2].

Clinical Context & Resistance Mechanisms

It is important to note that this compound is an investigational drug and has not been approved for clinical use. Its development provides key insights into the challenges of FGFR-targeted therapy [3].

A major clinical challenge is acquired resistance. Approximately 60% of FGFR2-altered cholangiocarcinoma patients treated with FGFR inhibitors develop secondary mutations in the FGFR2 kinase domain upon disease progression [1]. The most common resistance mutations affect the N550 molecular brake and the V565 gatekeeper residues [1]. While this compound can inhibit the V564F mutation (analogous to V565) in models, the diversity of resistance mutations highlights the need for next-generation inhibitors and combination strategies [1] [2].

Experimental Workflow & Signaling Pathway

To help visualize the experimental process and the biological context, the following diagrams were created using DOT language.

Important Considerations for Researchers

- Control Experiments: Always include FGFR-independent cell lines to confirm the specificity of the observed antiproliferative effects. Monitoring phosphorylation of FGFR and downstream proteins like ERK via immunoblotting is crucial for confirming target engagement [2].

- Resistance Studies: For more translational research, consider engineering cell lines to express common resistance mutations (e.g., N550K, V565F) to characterize the efficacy of this compound against them [1].

- Biological Replicates: Ensure experiments are performed with a sufficient number of technical and biological replicates (typically n≥3) to guarantee statistical robustness.

References

- 1. Landscape of Clinical Resistance Mechanisms to FGFR ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Debio-1347) | FGFR inhibitor | Mechanism [selleckchem.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound (Debio 1347) - FGFR - MedchemExpress.com [medchemexpress.com]

Comprehensive Application Notes and Protocols: Zoligratinib Cell Research Using MTT Assay Methods

Introduction to FGFR2 Signaling and Zoligratinib Inhibition

Fibroblast Growth Factor Receptor 2 (FGFR2) is a critical member of the receptor tyrosine kinase family that regulates essential cellular processes including proliferation, differentiation, and tissue development. Structurally, FGFR2 consists of three primary domains: an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain. Upon ligand binding, FGFR2 undergoes dimerization and autophosphorylation, triggering activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT that ultimately regulate gene expression, cell growth, and survival. Dysregulation of FGFR2 signaling has been implicated in various cancers, making it an attractive therapeutic target for precision oncology [1] [2].

This compound represents a promising therapeutic agent specifically designed to target FGFR2 abnormalities. As a selective FGFR inhibitor, it functions by competitively binding to the ATP-binding pocket of the FGFR2 tyrosine kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signaling cascade activation. Recent computational studies have identified compounds with >80% structural similarity to this compound that demonstrate potentially superior binding affinities, highlighting the ongoing development of optimized FGFR2 inhibitors [1]. The therapeutic significance of this compound extends to various cancer types, particularly those characterized by FGFR2 amplifications, mutations, or fusions. In lung cancer, for instance, FGFR aberrations occur in approximately 7.1% of solid tumors, with FGFR1 amplification present in 17% of squamous cell NSCLC cases, underscoring the clinical relevance of targeted FGFR inhibition [2].

MTT Assay Fundamental Principles

Core Methodology and Mechanism

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric metabolic activity assessment that serves as a reliable indicator of viable cell quantity in drug screening applications. The fundamental principle involves the conversion of yellow, water-soluble MTT tetrazolium salt into purple-blue, water-insoluble formazan crystals by metabolically active cells. This reduction process primarily occurs through the activity of NAD(P)H-dependent oxidoreductase enzymes within viable cells, though the exact cellular mechanisms involve multiple organelles including mitochondria, endoplasmic reticulum, and cytoplasm [3]. The amount of formazan produced is directly proportional to the metabolic activity of the cell population, which in turn reflects treatment effects such as the antiproliferative or cytotoxic impact of therapeutic compounds like this compound.

Key Considerations for Drug Testing Applications

When implementing MTT assays for evaluating FGFR inhibitors like this compound, several critical factors must be optimized to ensure reliable and reproducible results:

Cell Seeding Density: The initial number of cells per well significantly impacts formazan production and assay linearity. Over-confluent conditions may lead to nutrient depletion and altered metabolism, while insufficient cell numbers reduce signal detection sensitivity. Optimal seeding density should be determined empirically for each cell type [3].

MTT Concentration and Incubation Time: The standard MTT concentration ranges from 0.2-0.5 mg/mL, with incubation periods typically between 1-4 hours. Prolonged incubation may induce cytotoxic effects from the MTT reagent itself or formazan crystals, while insufficient incubation reduces signal strength [4] [3].

Metabolic Context Interpretation: As FGFR signaling influences cellular metabolism, researchers should recognize that this compound may affect MTT reduction through both cytostatic/cytotoxic mechanisms and specific modulation of metabolic pathways independent of viability changes [3].

This compound-Specific MTT Assay Protocol

Reagent Preparation and Materials

Table 1: Essential Reagents and Equipment for this compound MTT Assay

| Category | Specific Items | Specifications/Notes |

|---|---|---|

| Cell Culture | FGFR2-altered cell lines (e.g., NCI-H660, SNU-16) | Select models relevant to research focus |

| Appropriate growth medium | With supplements as required | |

| Serum (FBS) and antibiotic solutions | ||

| MTT Components | MTT reagent (Thiazolyl Blue Tetrazolium Bromide) | Prepare at 5 mg/mL in DPBS, filter sterilize |

| Solubilization solution | 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7 | |

| This compound | Stock solution | Typically in DMSO, store at -20°C |

| Dilution series | Prepare in complete medium immediately before use | |

| Equipment | 96-well tissue culture plates | Flat-bottom, tissue culture treated |

| CO₂ incubator | Maintain at 37°C, 5% CO² | |

| Microplate reader | Capable of measuring 570 nm with 630 nm reference |

This compound Preparation: Prepare a 10 mM stock solution of this compound in high-quality DMSO, ensuring complete dissolution. Aliquot and store at -20°C to maintain stability. For treatment dilutions, prepare serial dilutions in complete cell culture medium immediately before use, ensuring that the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentrations in all experiments [1].

MTT Solution Preparation: Dissolve MTT powder in Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to achieve a final concentration of 5 mg/mL. Filter-sterilize the solution through a 0.2 μM membrane into a sterile, light-protected container. Store at 4°C for frequent use (up to 2 weeks) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain reagent stability [4].

Step-by-Step Experimental Procedure

Cell Seeding and Pre-incubation:

- Harvest exponentially growing cells using standard trypsinization procedures.

- Count cells using a hemocytometer or automated cell counter and adjust cell density to appropriate concentrations in complete medium.

- Seed cells in 96-well plates at densities optimized for your specific cell line (typically 5,000-20,000 cells/well in 100 μL volume).

- Include cell-free background control wells containing culture medium only.

- Pre-inculture plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment and stabilization [3].

This compound Treatment:

- Prepare serial dilutions of this compound in complete culture medium covering the anticipated therapeutic range (typically 0.1 nM to 10 μM).

- Remove culture medium from pre-incubated cells and replace with 100 μL of this compound-containing medium or vehicle control.

- Include untreated control wells with complete medium only to determine maximum metabolic activity.

- Incubate plates for the desired treatment duration (typically 48-72 hours) at 37°C, 5% CO₂ [1].

MTT Assay Implementation:

- Following this compound treatment, carefully add 10-20 μL of MTT stock solution (5 mg/mL) to each well to achieve a final concentration of 0.2-0.5 mg/mL.

- Return plates to the incubator for 1-4 hours, protected from light, to allow formazan crystal formation.

- Periodically examine wells microscopically to monitor formazan crystal development without disturbing the cells.

- Following incubation, carefully remove the medium containing MTT without disturbing the formazan crystals or cell monolayer.

- Add 100 μL of solubilization solution (40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7) to each well to dissolve the formazan crystals.

- Gently agitate plates on an orbital shaker for 15-20 minutes to ensure complete dissolution of formazan crystals [4] [3].

Absorbance Measurement and Data Collection:

- Measure absorbance at 570 nm using a microplate spectrophotometer, with 630 nm as a reference wavelength to subtract background interference.

- Ensure proper blanking using solubilization solution alone.

- Record absorbance values for all wells, subtracting the average absorbance of cell-free background controls from all sample measurements.

Experimental Design for this compound Testing

Cell Model Selection and Culture Conditions

Table 2: Recommended Cell Models for this compound Research

| Cell Line | FGFR2 Status | Cancer Type | Research Application |

|---|---|---|---|

| NCI-H660 | Amplification/Mutation | Small cell neuroendocrine prostate cancer | FGFR2-driven malignancies [5] |

| SNU-16 | Amplification | Gastric carcinoma | FGFR2 inhibitory efficacy [1] |

| MFM-223 | Amplification | Breast cancer | This compound mechanism studies |

| KG-1 | Wild-type | Myeloid leukemia | Negative control for specificity |

| Engineered lines | FGFR2 fusions | Various cancers | Targeted therapy evaluation |

FGFR2-Altered Models: Select cell lines with documented FGFR2 alterations relevant to your research focus. For example, NCI-H660 represents a neuroendocrine prostate cancer model with FGFR2 involvement, while gastric carcinoma lines like SNU-16 demonstrate FGFR2 amplification. These models provide biologically relevant systems for evaluating this compound efficacy [1] [5]. Include FGFR2-wildtype control lines to assess compound specificity and off-target effects.

Culture Conditions and Maintenance: Maintain cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin under standard conditions (37°C, 5% CO₂). For FGFR2-altered lines, verify receptor status periodically through genomic or protein analysis. Culture cells for no more than 15-20 passages to maintain genetic stability and phenotypic consistency. For serum starvation experiments, reduce FBS to 0.5% for 12-24 hours before this compound treatment to minimize confounding growth factor effects [3].

Treatment Conditions and Controls

This compound Concentration Range: Establish a comprehensive concentration gradient to determine dose-response relationships. A typical 10-point serial dilution might range from 0.1 nM to 10 μM, with 3-5-fold dilution steps. Include concentrations bracketing the anticipated IC₅₀ based on prior studies or literature values (for this compound analogs, IC₅₀ values often fall in the low nanomolar range) [1].

Essential Control Groups:

- Vehicle Control: Cells treated with DMSO concentration equivalent to highest drug treatment (typically ≤0.1%).

- Untreated Control: Cells maintained in complete medium without any additions.

- Background Control: Medium only (no cells) for absorbance subtraction.

- Positive Cytotoxicity Control: Cells treated with a known cytotoxic agent (e.g., 100 μM staurosporine or 10% DMSO).

- Reference Inhibitor Control: Cells treated with established FGFR inhibitors (e.g., Erdafitinib, Infigratinib) for comparative efficacy assessment [1] [4].

Treatment Duration and Replication: Standard incubation periods with this compound typically span 48-72 hours to capture both immediate and delayed antiproliferative effects. Include at least six replicates per condition to ensure statistical power, and perform three independent biological replicates to confirm reproducibility. Randomize well assignments to minimize positional effects in multi-plate experiments [3].

Data Analysis and Interpretation

Calculation Methods and Normalization

Data Normalization Procedure:

- Calculate the mean absorbance for each set of replicates.

- Subtract the average background absorbance (from cell-free control wells).

- Normalize treatment group values to vehicle controls using the formula:

Percentage Viability = (Mean Absorbance_Treatment / Mean Absorbance_Vehicle Control) × 100

Dose-Response Analysis:

- Plot normalized viability percentages against log₁₀ this compound concentration.

- Fit a sigmoidal dose-response curve using four-parameter logistic regression:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × Hillslope))

Where Y represents response, X is log concentration, Bottom is the minimum response, Top is the maximum response, and Hillslope describes curve steepness.

- Calculate the half-maximal inhibitory concentration (IC₅₀) from the fitted curve, representing the this compound concentration that reduces cellular metabolic activity by 50% compared to vehicle controls [3].

Statistical Analysis and Quality Assessment

Statistical Testing:

- Perform one-way ANOVA with post-hoc tests (e.g., Dunnett's) for multiple comparisons against vehicle controls.

- Calculate standard deviation or standard error of the mean for replicate measurements.

- Determine 95% confidence intervals for IC₅₀ values from curve fitting.

Assay Quality Metrics:

- The Z'-factor should be calculated to validate assay quality: Z' = 1 - (3σ_positive_control + 3σ_negative_control) / |μ_positive_control - μ_negative_control|

- Z'-factor > 0.5 indicates an excellent assay suitable for screening purposes.

- Coefficient of variation (CV) for replicate controls should generally be <20% to ensure precision [4].

Troubleshooting and Optimization Guidance

Common Technical Issues and Solutions

Table 3: MTT Assay Troubleshooting Guide for this compound Studies

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| High Background Signal | Spontaneous MTT reduction | Use fresh MTT solution; protect from light; check medium components |

| Low Signal Intensity | Insufficient cells; short MTT incubation | Optimize cell seeding density; extend MTT incubation (up to 4 hours) |

| High Well-to-Well Variability | Inconsistent cell seeding; edge effects | Use electronic multichannel pipettes; include perimeter wells as buffers |

| Precipitate Formation | Drug insolubility; protein aggregation | Filter-sterilize drug solutions; ensure proper dilution techniques |

| Abnormal Dose-Response | Drug degradation; evaporation | Prepare fresh drug dilutions; use evaporation barriers during incubation |

This compound-Specific Considerations: As a targeted therapeutic, this compound may exhibit cytostatic rather than cytotoxic effects at clinically relevant concentrations, potentially resulting in moderate reductions in MTT signal (30-50% decrease) rather than complete ablation. This reflects true biological activity rather than assay failure. Additionally, consider that FGFR2 inhibition may alter cellular metabolism independently of proliferation, potentially confounding MTT results. Correlative assays such as direct cell counting, colony formation, or Western blotting for FGFR2 downstream effectors (pERK, pAKT) provide essential validation [1] [3].

Optimization Strategies for Specific Applications

Time-Course Experiments: To capture the dynamics of this compound response, implement staggered treatment initiation with simultaneous MTT assessment across multiple timepoints (e.g., 24, 48, 72 hours). This approach reveals whether effects are time-dependent and identifies optimal treatment duration for subsequent experiments.

Combination Therapy Screening: When evaluating this compound in combination with other agents, employ matrix screening designs with fixed concentration ratios. Analyze results using combination index methods (e.g., Chou-Talalay) to distinguish additive, synergistic, or antagonistic interactions. Include appropriate single-agent controls for all tested compounds [2].

Metabolic Context Considerations: As MTT reduction depends on cellular metabolic state, and FGFR signaling influences metabolic pathways, researchers should characterize baseline MTT reduction rates for each cell model under study. Consider normalizing results to protein content or cell number in parallel wells to account for potential this compound-induced changes in metabolic activity per cell independent of proliferation [3].

FGFR Signaling Pathway and Experimental Workflow

The following diagram illustrates the FGFR2 signaling pathway and this compound's mechanism of action, followed by the complete MTT assay workflow:

Conclusion

The MTT assay provides a robust, standardized method for evaluating the anti-proliferative effects of this compound in FGFR2-altered cellular models. When properly optimized and controlled, this methodology enables reliable quantification of drug potency and facilitates comparison with established FGFR inhibitors such as Erdafitinib and Infigratinib. The protocol detailed in this document emphasizes critical optimization parameters including cell seeding density, MTT incubation conditions, and appropriate controls that are essential for generating pharmacologically relevant data.

Researchers should interpret MTT results within the broader context of FGFR2 biology, recognizing that targeted inhibitors like this compound may produce subtler metabolic effects than conventional cytotoxic agents. Correlative assessments of downstream pathway modulation, cell cycle distribution, and apoptosis induction provide valuable mechanistic insights that complement MTT findings. As FGFR-targeted therapies continue to evolve, rigorously validated cell-based assays will remain indispensable tools for advancing our understanding of drug mechanism and resistance, ultimately supporting the development of more effective therapeutic strategies for FGFR2-driven malignancies.

References

- 1. Structure-based drug-development study against fibroblast ... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical advances and challenges in targeting FGF/FGFR ... [molecular-cancer.biomedcentral.com]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and ... [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ID2 Promotes Lineage Transition of Prostate Cancer ... [pmc.ncbi.nlm.nih.gov]

Zoligratinib kinase assay radiometric filter method

Zoligratinib: A Selective FGFR Inhibitor

This compound (also known as Debio 1347, CH5183284, or FF284) is an orally available, selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases [1]. Its primary mechanism of action is the competitive inhibition of ATP within the kinase domain of FGFR, which prevents the phosphorylation of downstream signaling proteins and halts the proliferation of cancer cells harboring FGFR alterations [2] [3].

The selectivity and potency of this compound against different FGFR isoforms have been characterized, and the data from multiple sources are summarized in the table below [1] [4].

Table 1: Inhibitory Activity (IC₅₀) of this compound against FGFR Kinases

| Kinase Target | IC₅₀ (nM) |

|---|---|

| FGFR1 | 9.2 - 9.3 nM |

| FGFR2 | 7.6 nM |

| FGFR3 | 22 - 290 nM |

| FGFR4 | 22 - 290 nM |

| PDGFRβ | 560 nM |

Note: The significant variation in reported IC₅₀ for FGFR3 and FGFR4 suggests that inhibitory activity may be highly dependent on experimental conditions, such as the specific assay format or enzyme construct used [1] [4].

Proposed Radiometric Filter-Binding Assay Protocol

The radiometric filter-binding assay is a gold-standard functional method for measuring kinase activity and inhibitor potency [5] [6]. It directly measures the transfer of a radiolabeled phosphate group from ATP to a protein or peptide substrate.

The following protocol is adapted from general radiometric kinase assay methods and can be optimized for profiling this compound against FGFR kinases [7] [5].

Materials

- Purified FGFR Kinase: Catalytically active FGFR1, FGFR2, FGFR3, or FGFR4 (>90% purity).

- Substrate: A suitable peptide or protein substrate for FGFR (e.g., Poly(Glu,Tyr) 4:1).

- ATP: Unlabeled ATP and [γ-³²P]-ATP or [γ-³³P]-ATP.

- Test Compound: this compound (e.g., 10 mM stock in DMSO).

- 5x Kinase Buffer: 100 mM HEPES pH 7.4-7.6, 10-20 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA, 0.5-2 mM Na₃VO₄.

- Phosphoric Acid: 0.5% (v/v) solution, chilled.

- Filter Paper: Whatman P81 phosphocellulose paper.

- Scintillation Counter/Phosphorimager: For quantifying radioactivity.

Experimental Workflow

The diagram below outlines the key steps of the radiometric filter-binding assay workflow.

Step-by-Step Procedure

Kinase Reaction Setup:

- Prepare a master mix on ice containing kinase buffer, purified FGFR kinase, and the peptide substrate.

- In a microtube or plate well, combine the master mix with this compound (serially diluted in DMSO) or a DMSO vehicle control. A typical final reaction volume is 20-25 μL.

- Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]-ATP.

- Incubate the reaction at 30°C for 30-60 minutes to allow phosphorylation to proceed linearly.

Reaction Termination and Spotting:

- After incubation, stop the reaction by spotting an aliquot (e.g., 10-15 μL) onto a marked square of P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate.

Washing and Quantification:

- Immerse the P81 papers in a bath of chilled 0.5% phosphoric acid and wash 3-4 times for 5-10 minutes each to remove unincorporated [γ-³²P]-ATP.

- Perform a final rinse in acetone to dehydrate and dry the papers.

- Once dry, quantify the incorporated radioactivity using a scintillation counter or by exposing the papers to a phosphorimager screen.

Data Analysis

- Calculate the percentage of kinase inhibition for each this compound concentration using the formula:

% Inhibition = [1 - (Signal_inhibitor / Signal_DMSO_control)] × 100 - Plot the % inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value.

Critical Considerations for the Assay

- Assay Validation: Always include control reactions without the enzyme (background) and without the inhibitor (100% activity) to define your assay window.

- Kinase Specificity: To confirm this compound's selectivity, this assay can be run against a panel of kinases, including other FGFR isoforms and unrelated kinases like PDGFRβ [1] [4].

- Safety: The laboratory must be licensed, and personnel must be trained in the proper use and disposal of radioisotopes. All procedures should follow institutional radiation safety protocols [5].

- Comparison with Other Methods: Be aware that different assay technologies (e.g., luminescence-based ADP detection) may yield different results for the same compound due to format-specific interference, and hit overlap between methods can be low [7].

FGFR Signaling Pathway

The diagram below illustrates the FGFR signaling pathway, highlighting the point of inhibition by this compound.

Research and Development Context

This compound is part of a growing class of FGFR inhibitors that have shown clinical success in cancers with specific FGFR alterations, such as cholangiocarcinoma and urothelial cancer [2]. Research continues to focus on overcoming challenges like drug resistance and improving specificity. In fact, a recent 2024 study used this compound as a control in a structure-based drug development project to identify a novel FGFR2 inhibitor with potentially higher potency [3].

I hope this detailed application note provides a solid foundation for your research. Should you require further details on a specific aspect of the assay, please feel free to ask.

References

- 1. | FGFR | TargetMol this compound [targetmol.com]

- 2. Clinical advances and challenges in targeting FGF/FGFR ... [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug-development study against fibroblast ... [nature.com]

- 4. This compound | Ligand Activity Charts [guidetopharmacology.org]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Radiometric - Reaction Biology Filter Assay [reactionbiology.com]

- 7. Comparison of Luminescence ADP Production Assay and... [pmc.ncbi.nlm.nih.gov]

Zoligratinib solubility DMSO ethanol stock solution

Chemical Profile & Solubility Data

Zoligratinib (also known as Debio-1347, CH5183284, FF284) is a selective, orally available small-molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family. Its chemical structure is C₂₀H₁₆N₆O, with a molecular weight of 356.38 g/mol and CAS Number 1265229-25-1 [1] [2] [3].

Solubility in Common Solvents